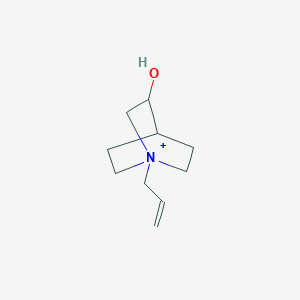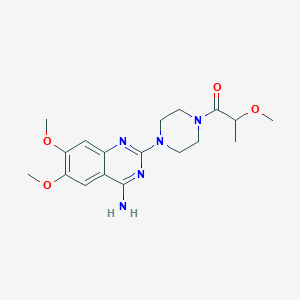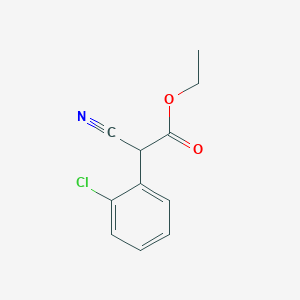
Tetratriacontanyl Iodide
Übersicht
Beschreibung
Tetratriacontanyl Iodide is the halogenated analogue of 1-Tetratriacontanol, a fatty alcohol that is categorized under the class of policosanols (PC) . It is also found in rice hulls with potential use as a herbicidal agent .
Chemical Reactions Analysis
In general, iodide ions can be oxidized to iodine quantitatively by almost all oxidizing agents in acid solution . This type of indirect titration is known as iodometry .Wissenschaftliche Forschungsanwendungen
Colorimetric Iodide Recognition and Sensing : Citrate-stabilized core/shell Cu@Au nanoparticles offer a novel colorimetric avenue for highly selective iodide recognition and sensing. This approach could be applied in the analysis of total iodine in edible salt and in clinical diagnosis of urinary iodide (Zhang et al., 2011).
Synthesis of Iodo-Compounds : Sodium iodide is used as a nucleophile in the synthesis of 5-iodo-1,2,3,4-tetrahydropyridines, demonstrating its utility in organic synthesis and the construction of biorelated polycyclic compounds (Man et al., 2016).
Catalysis in Organic Reactions : Tetrabutylammonium iodide is an efficient catalyst for the cyclization of unsaturated N-chloroamines, highlighting its role in organic synthesis (Noack & Göttlich, 2002).
Electrolytes for Dye-Sensitized Solar Cells : Tetrathiafulvalene (TTF) was investigated as an organic iodine-free redox mediator in electrolytes for dye-sensitized, nanocrystalline solar cells. This study compares it to the commonly used iodide/triiodide system, underscoring the role of iodide in solar cell technology (Yu et al., 2012).
Highly Sensitive Detection of Iodide : A novel colorimetric method using citrate-stabilized silver triangular nanoplates allows for highly sensitive and accurate detection of iodide, which can be applied in biochemical analysis or clinical diagnosis (Yang et al., 2013).
Radioiodination Chemistry : Tetrabutylammonium chloride and methyltrioctylamonium chloride are effective in concentrating iodide isotopes for radioiodination chemistry, crucial in the production of radioiodinated nuclear medicines (Davis et al., 2022).
Solid-State Iodide Selective Electrode : Ionic liquids based on quaternary phosphonium cation have been used as active components of solid-state ion-selective electrodes for detecting iodide, showcasing its analytical applications (Shvedene et al., 2012).
Nanoparticle Synthesis : Iodide plays a role in controlling the shape of bimetallic nanoparticles, as seen in the synthesis of alloyed gold–palladium tetradecapod nanoparticles (King & Personick, 2017).
Safety And Hazards
While specific safety data for Tetratriacontanyl Iodide is not available, iodine and its compounds have known hazards. For instance, iodine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Sodium iodide can also cause skin irritation and serious eye irritation .
Zukünftige Richtungen
Research into iodine and its compounds continues to evolve. For instance, iodine clocks offer untapped opportunities for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition . Additionally, the protection of the thyroid gland against radiation damage from radioactive iodine labeled compounds is a topic of ongoing research .
Eigenschaften
IUPAC Name |
1-iodotetratriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h2-34H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIBUPLNPOHBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314372 | |
| Record name | 1-Iodotetratriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodotetratriacontane | |
CAS RN |
62154-85-2 | |
| Record name | 1-Iodotetratriacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62154-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodotetratriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

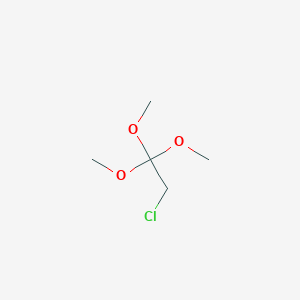
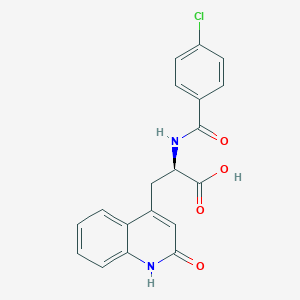
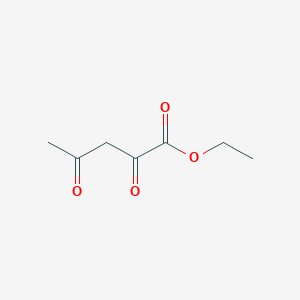
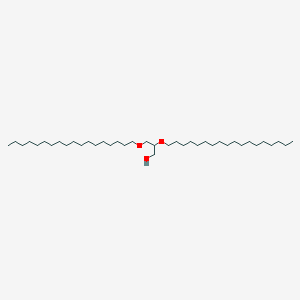
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
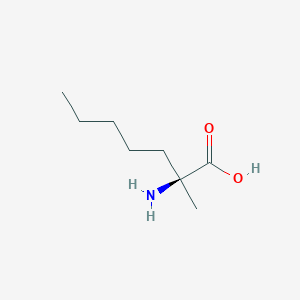

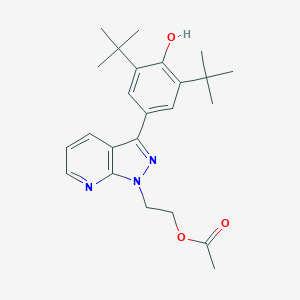
![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
